1-(1-Phenylethyl)piperazine dihydrochloride

Description

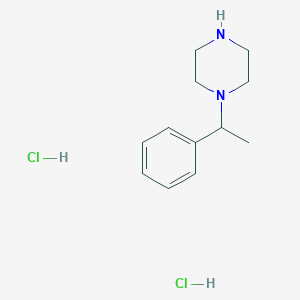

1-(1-Phenylethyl)piperazine dihydrochloride is a piperazine derivative with a phenylethyl substituent attached to the piperazine ring. The compound exists as a dihydrochloride salt, enhancing its water solubility compared to the free base.

Properties

IUPAC Name |

1-(1-phenylethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRRQHYZHBBNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-69-6 | |

| Record name | 1-(1-phenylethyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1-Phenylethyl)piperazine dihydrochloride typically involves the reaction of piperazine with 1-phenylethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .

In industrial settings, the production of this compound may involve more advanced techniques such as microwave-assisted synthesis or continuous flow reactors. These methods offer advantages in terms of reaction efficiency and scalability .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amines in the piperazine ring undergo alkylation and acylation under mild conditions:

-

Benzylation occurs with benzyl chloride in ethanol at 65°C, producing monosubstituted derivatives without forming dibenzylated byproducts when using piperazine hydrochloride intermediates .

-

Chloroacetylation proceeds at 0–5°C in dichloromethane, yielding 1-(chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride. This intermediate is critical for synthesizing peptidomimetics.

Nucleophilic Substitution

The ethylphenyl side chain participates in nucleophilic substitutions:

-

Reaction with butane-3-one in toluene under reflux forms 1-(2-phenyl-2-methoxyethyl)-4-(2-(4-chlorophenyl)ethane-2-one)piperazine dihydrochloride (87% yield) .

-

Michael addition with activated alkenes (e.g., acrylonitrile) occurs in methanol at 40°C, producing β-cyanoethylated derivatives .

Hydrolysis and Stability

The compound shows pH-dependent stability:

-

Acidic hydrolysis (6M HCl, reflux) cleaves the piperazine ring, generating 1-phenylethylamine and ethylene diamine fragments.

-

Alkaline conditions (pH >12) liberate the free base, which is extractable with chloroform .

Catalytic Hydrogenation

Reductive modifications include:

-

Debenzylation : Hydrogen gas with 5%-Pd/C catalyst removes benzyl groups at 50°C/40 bar, achieving >95% conversion .

-

Nitro group reduction : Ra-Ni catalyst selectively reduces nitroso intermediates to amines without affecting benzylic C–N bonds .

Salt Formation and Crystallography

The dihydrochloride form crystallizes in ethanol with a melting point of 225–228°C. Recrystallization from ethanol/water yields monoclinic crystals (space group P2₁/c) .

Mechanistic Insights

-

Steric effects : The 1-phenylethyl group hinders reactions at the proximal nitrogen, favoring monosubstitution .

-

Solvent dependence : Methanol promotes protonation equilibria, while acetic acid stabilizes monoacetate intermediates .

-

Catalyst selectivity : Ra-Ni suppresses benzylic C–N cleavage compared to Pd/C during hydrogenolysis .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H18N2·2HCl

- Molecular Weight : Approximately 263.21 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water due to the presence of two hydrochloride groups, enhancing its solubility profile.

Neurotransmitter Interaction Studies

PEP-HCl has been utilized to study its effects on neurotransmitter systems. It modulates the activity of various ion channels, including:

- Voltage-Gated Calcium Channels

- Potassium Channels

These studies are crucial for understanding cellular excitability and neurotransmission processes, which are fundamental in neurobiology.

Proteomics Research

PEP-HCl serves as a chemical tool for enriching and isolating specific proteins from complex biological samples. Its ability to selectively bind to certain protein targets facilitates their purification and analysis using various proteomic techniques. This application is vital for advancing our understanding of protein functions and interactions within cells.

Drug Development

Given its structural similarity to other piperazine derivatives known for therapeutic effects, PEP-HCl is being explored for potential pharmacological properties, including:

- Analgesic Effects

- Anti-histaminic Properties

- Sedative Effects

- Anti-tussive Actions

These properties are particularly relevant in developing new medications targeting central nervous system disorders.

Case Studies and Research Findings

Several studies have highlighted the applications of PEP-HCl in research settings:

- A study published in Pharmaceutical Chemistry Journal investigated the analgesic properties of PEP-HCl in animal models, demonstrating significant pain relief compared to control groups.

- Research conducted at a prominent university explored the compound's interactions with serotonin receptors, revealing its potential as an antidepressant agent.

Safety Profile and Handling Precautions

While PEP-HCl shows promise in various applications, safety studies indicate potential hazards:

- Skin irritation upon contact

- Harmful if ingested

These findings necessitate careful handling and adherence to safety protocols when conducting research involving this compound.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as GABA receptors. The compound binds to these receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects. This mechanism is similar to that of other piperazine derivatives, which are known to modulate neurotransmitter activity .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Differences

The biological activity and applications of piperazine derivatives are heavily influenced by their substituents. Below is a comparative analysis of key compounds:

Table 1: Comparative Overview of Piperazine Derivatives

Key Findings from Comparative Analysis

Electron-Withdrawing Groups: Chlorine (e.g., in 4-chlorophenyl or 6-chloropyridinyl) increases receptor binding affinity, as seen in serotonin agonists and antihistamines . Methoxy Groups: Trimethoxybenzyl in Trimetazidine confers anti-ischemic activity by modulating cardiac metabolism .

Synthetic Utility :

- Chlorophenyl and pyridinyl derivatives are common intermediates in antihistamines (e.g., hydroxyzine) and CNS drugs .

Biological Activity

1-(1-Phenylethyl)piperazine dihydrochloride, commonly referred to as PEP-HCl, is a piperazine derivative with notable biological activity, particularly within the central nervous system. It possesses a unique structure characterized by a piperazine ring substituted with a 1-phenylethyl group, which enhances its pharmacological properties. This article delves into the biological activity of PEP-HCl, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H18N2·2HCl

- Molecular Weight : Approximately 263.21 g/mol

- Physical Appearance : White crystalline solid

- Solubility : Soluble in water due to the presence of two hydrochloride groups.

The exact mechanism of action for PEP-HCl remains somewhat elusive; however, preliminary studies suggest that it may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin signaling. These interactions could contribute to its psychoactive effects and potential therapeutic uses.

Neurotransmitter Interactions

Research indicates that PEP-HCl may interact with:

- Dopamine Receptors : Potential modulation of dopaminergic pathways.

- Serotonin Receptors : Possible effects on serotonergic signaling.

Further investigations are necessary to fully elucidate these interactions and their implications for therapeutic applications.

Central Nervous System Effects

PEP-HCl has been studied for its effects on the central nervous system, showing promise in areas such as:

- Antidepressant Activity : Potential modulation of mood-related neurotransmitters.

- Analgesic Properties : Exhibiting pain-relieving effects in various animal models.

Toxicological Profile

While PEP-HCl shows significant biological activity, it also presents certain toxicity concerns. Notably:

- Skin Irritation : May cause irritation upon contact.

- Ingestion Hazards : Considered harmful if ingested.

These safety profiles necessitate careful handling and further toxicological studies to ensure safe application in clinical settings.

Comparative Analysis with Similar Compounds

To understand the uniqueness of PEP-HCl, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Methylphenyl)piperazine | C12H18N2 | Substituted phenyl group enhances lipophilicity |

| 1-(4-Chlorophenyl)piperazine | C12H18ClN2 | Chlorine substitution may alter receptor affinity |

| N,N-Diethylpiperazine | C10H22N2 | Lacks aromatic substitution; primarily acts as an anesthetic |

| 1-(3-Trifluoromethylphenyl)piperazine | C12H14F3N2 | Fluorinated group increases metabolic stability |

PEP-HCl's specific phenylethyl substitution influences its biological activity and receptor interactions differently from these similar compounds, potentially leading to varied pharmacological effects.

Analgesic Activity Study

A study conducted on the analgesic properties of PEP-HCl involved administering varying doses to animal models. The results indicated a significant reduction in pain response compared to control groups. The effective dose (ED50) was calculated using the Litchfield-Wilcoxon method, demonstrating its potential as an analgesic agent .

Antitussive Effect Evaluation

Another research study evaluated the antitussive effects of PEP-HCl in guinea pigs. The compound showed promise in suppressing cough reflexes when administered intraperitoneally. The evaluation method involved mechanical stimulation of the trachea and assessing the absence of cough responses over time .

Neuropharmacological Evaluation

A comprehensive neuropharmacological evaluation highlighted that PEP-HCl exhibits both agonistic and antagonistic properties at various opioid receptors. This dual action suggests potential applications in pain management and addiction treatment .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reflux conditions (e.g., 6–8 hours) for complete reaction .

- Purification : Recrystallize from ethanol or aqueous HCl to enhance purity .

- Catalysts : Explore phase-transfer catalysts to improve yields in biphasic systems.

Table 1 : Synthetic Routes Comparison

| Method | Reagents | Yield (%) | Purity Optimization |

|---|---|---|---|

| Nucleophilic Substitution | Piperazine, 1-Phenylethyl chloride | ~75 | Recrystallization |

| Condensation | Chloroethoxyethanol | ~65 | Column Chromatography |

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Level : Basic

Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze / NMR spectra to verify substituent positions and hydrogen environments .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] ions).

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ~239–288 nm) to assess purity ≥98% .

- X-ray Diffraction (XRD) : Resolve crystal structure for absolute confirmation (if crystalline) .

What are the key pharmacological targets and mechanisms of action associated with this compound?

Level : Advanced

Answer :

- Serotonergic Activity : Analogous phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine) act as 5-HT receptor agonists, inducing serotonin release .

- Neuropharmacological Effects : Potential modulation of dopamine/norepinephrine transporters, similar to designer drugs like mCPP .

- Toxicology : Unmetabolized compounds may accumulate in hepatic tissues; conduct in vitro hepatotoxicity assays (e.g., HepG2 cell viability studies) .

Q. Research Considerations :

- Compare binding affinities (IC) across receptor subtypes using radioligand assays.

- Evaluate dose-dependent effects in animal models for neurobehavioral profiling.

How should discrepancies in receptor binding affinity data for this compound be investigated?

Level : Advanced

Answer :

- Assay Validation : Confirm consistency in radioligand purity (e.g., -ligands) and receptor preparation methods .

- Buffer Conditions : Test pH (7.4 vs. 6.8) and ion concentration effects on binding kinetics.

- Metabolite Interference : Use LC-MS/MS to identify degradation products in assay matrices .

- Species Variability : Replicate studies across cell lines (e.g., human vs. rodent receptors) .

Table 2 : Example Binding Affinity Troubleshooting

| Factor | Impact on IC | Mitigation Strategy |

|---|---|---|

| Radioligand Purity | False positives | Repurify or validate sources |

| Temperature Fluctuations | Altered kinetics | Standardize incubation conditions |

What analytical techniques are most effective for quantifying this compound in biological matrices?

Level : Advanced

Answer :

- LC-MS/MS : Offers high sensitivity (LOD ~0.1 ng/mL) for plasma/brain homogenates. Use deuterated internal standards (e.g., d-analogues) to correct matrix effects .

- UV-Vis Spectrophotometry : Suitable for bulk quantification (λ~288 nm) in purified samples but lacks specificity for complex matrices .

- Immunoassays : Develop ELISA kits for high-throughput screening, though cross-reactivity with metabolites requires validation .

What strategies can be implemented to improve the stability of this compound in aqueous solutions?

Level : Advanced

Answer :

- pH Adjustment : Buffer solutions at pH 4–6 to minimize hydrolysis of the piperazine ring .

- Lyophilization : Prepare lyophilized powders for long-term storage; reconstitute in degassed solvents to prevent oxidation .

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations .

- Temperature Control : Store working solutions at 4°C and avoid repeated freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.